molecular formula C11H8O3 B6377449 3-(Furan-2-yl)-2-hydroxybenzaldehyde CAS No. 1261950-12-2

3-(Furan-2-yl)-2-hydroxybenzaldehyde

Cat. No.: B6377449
CAS No.: 1261950-12-2
M. Wt: 188.18 g/mol
InChI Key: UNCULLIKYXBIAV-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-hydroxybenzaldehyde is an organic compound that features a furan ring attached to a benzaldehyde moiety with a hydroxyl group at the ortho position relative to the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the furan ring . This intermediate can then undergo further reactions to introduce the hydroxyl group and form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: 3-(Furan-2-yl)-2-hydroxybenzoic acid.

    Reduction: 3-(Furan-2-yl)-2-hydroxybenzyl alcohol.

    Substitution: Depending on the nucleophile, products such as 3-(Furan-2-yl)-2-alkoxybenzaldehyde or 3-(Furan-2-yl)-2-amino-benzaldehyde can be formed.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on a benzene ring, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

IUPAC Name

3-(furan-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-7-8-3-1-4-9(11(8)13)10-5-2-6-14-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCULLIKYXBIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=CO2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685022
Record name 3-(Furan-2-yl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-12-2
Record name 3-(Furan-2-yl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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